

An In-depth Technical Guide to the Physical Properties of Heptanoic Acid

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Compound of Interest

Compound Name: *Heptanoic acid*

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This technical guide provides a comprehensive overview of the key physical properties of **heptanoic acid**, specifically its boiling and melting points. The document details the experimental protocols for determining these properties and presents the data in a clear, structured format suitable for scientific and research applications.

Quantitative Data Summary

The boiling and melting points of **heptanoic acid** have been determined by various sources, with minor variations in reported values, which is typical for experimental data. The following table summarizes the reported values.

Physical Property	Reported Value	Source Citation
Boiling Point	222.2 °C	CAMEO Chemicals[1]
222.00 to 223.00 °C at 760.00 mm Hg	Hazardous Substances Data Bank (HSDB)[1]	
223 °C	Human Metabolome Database (HMDB)[1]	
222.2 °C	ECHEMI[2]	
223 °C	Tokyo Chemical Industry Co., Ltd.[3]	
223 °C (lit.)	ChemicalBook	
223 °C (lit.)	Sigma-Aldrich[4]	
Melting Point	-7.17 °C	CAMEO Chemicals[1]
-7.5 °C	Hazardous Substances Data Bank (HSDB)[1]	
-7.5 °C	Human Metabolome Database (HMDB)[1]	
-7.5 °C	ECHEMI[2]	
-8 °C	Tokyo Chemical Industry Co., Ltd.[3]	
-10.5 °C (lit.)	ChemicalBook	
-10.5 °C	Merck[5]	
-10.5 °C (lit.)	Sigma-Aldrich[4]	

Experimental Protocols

The determination of boiling and melting points is a fundamental procedure in chemical analysis for substance identification and purity assessment. The following are detailed methodologies for these experiments.

2.1. Determination of Melting Point

The melting point of a substance is the temperature at which it transitions from a solid to a liquid state. For crystalline solids, this is a sharp, well-defined temperature. Impurities typically depress and broaden the melting point range.

2.1.1. Capillary Method

This is a common and established method for determining the melting point of a solid organic compound.

- **Sample Preparation:** A small amount of the solid sample is finely powdered and packed into a thin-walled capillary tube, sealed at one end, to a height of about 3 mm.[\[6\]](#)
- **Apparatus Setup:** The capillary tube is attached to a thermometer with the sample level with the thermometer's bulb. This assembly is then placed in a heating bath (such as a Thiele tube filled with a high-boiling point oil) or a modern melting point apparatus with a heated metal block.[\[2\]](#)[\[7\]](#)
- **Heating and Observation:** The heating bath is heated slowly, typically at a rate of 1-2°C per minute, as the temperature approaches the expected melting point.[\[2\]](#) The sample is observed closely through a magnifying lens.
- **Data Recording:** The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.[\[2\]](#) For a pure substance, this range is typically narrow (0.5-1°C).[\[7\]](#)

2.1.2. Differential Scanning Calorimetry (DSC)

DSC is a modern thermal analysis technique that provides highly accurate melting point data.

- **Principle:** DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. When the sample melts, it absorbs more heat, resulting in a detectable endothermic peak on the DSC curve.[\[5\]](#)

- Procedure: A small, accurately weighed sample (typically 10-15 mg) is sealed in an aluminum pan.^[5] An empty sealed pan is used as a reference. The sample and reference are heated at a controlled rate (e.g., 10°C/min).^[5]
- Data Analysis: The onset temperature of the melting peak is typically reported as the melting point.^[5]

2.2. Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

2.2.1. Distillation Method

This method is suitable when a larger quantity of the liquid is available and also serves to purify the liquid.

- Apparatus Setup: A distillation apparatus is assembled using a distilling flask, a condenser, a receiving flask, and a thermometer. The thermometer bulb should be positioned just below the side arm of the distilling flask to accurately measure the temperature of the vapor.^[8]^[9]
- Procedure: The liquid sample (at least 5 mL) and a few boiling chips are placed in the distilling flask.^[9] The liquid is heated to a steady boil.
- Data Recording: The temperature is recorded when it becomes constant, which indicates that the vapor of the pure substance is in equilibrium with the liquid. The atmospheric pressure should also be recorded as the boiling point is pressure-dependent.^[8]

2.2.2. Thiele Tube Method (Micro Method)

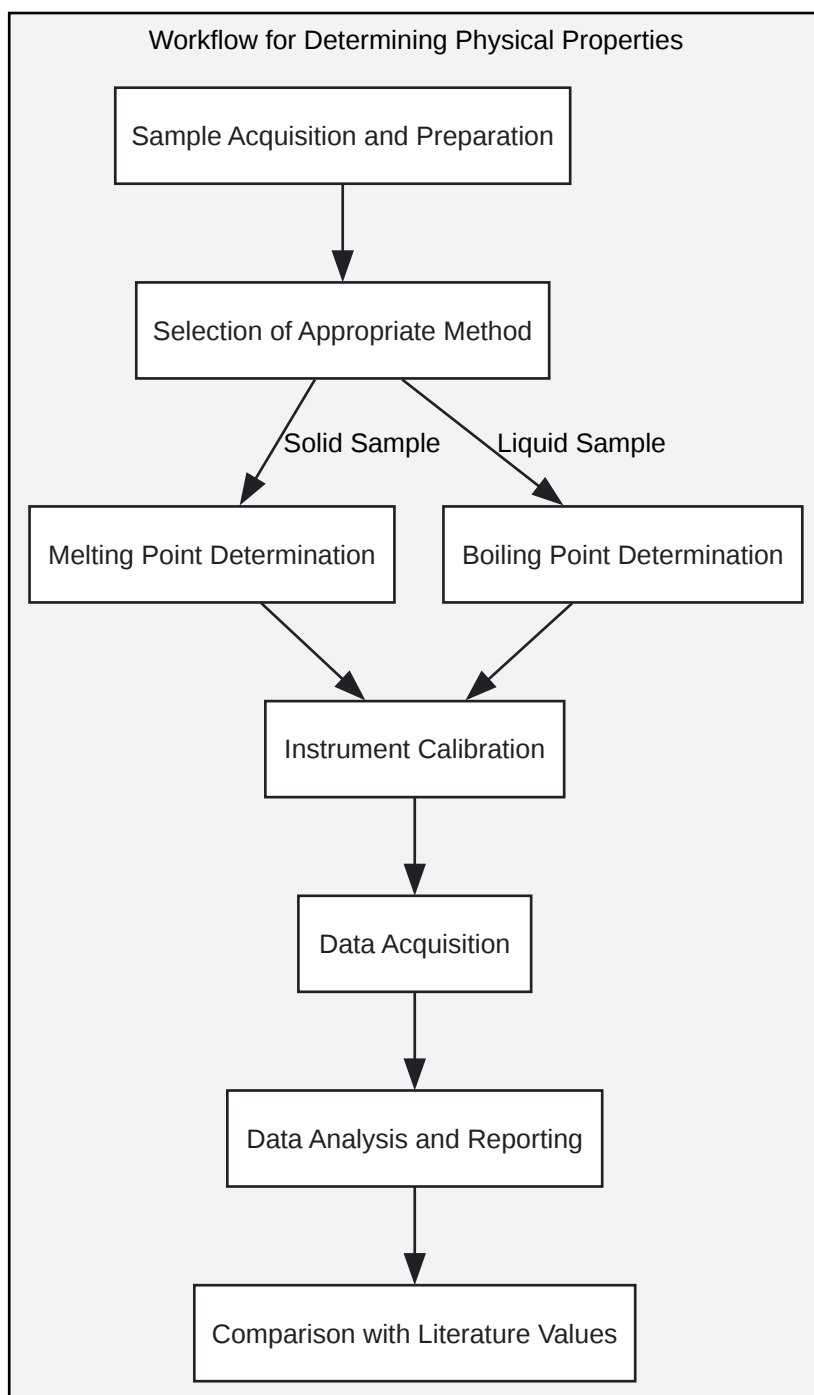
This method is ideal for small sample volumes.

- Apparatus Setup: A small amount of the liquid is placed in a small test tube or fusion tube. A capillary tube, sealed at one end, is inverted and placed into the liquid. The test tube is then attached to a thermometer.^[9]

- Procedure: The assembly is heated in a Thiele tube. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. The heating is then stopped.
- Data Recording: The temperature at which the bubbling ceases and the liquid just begins to enter the capillary tube is the boiling point of the liquid at the given atmospheric pressure.^[4]
^[9]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the physical properties of a chemical substance.



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Workflow for Determining Physical Properties

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